molecular formula C18H13N3OS B15214306 5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione CAS No. 90074-17-2

5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B15214306
CAS No.: 90074-17-2
M. Wt: 319.4 g/mol
InChI Key: WZUHWLKTGCXSKX-UHFFFAOYSA-N
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Description

5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that features a quinoline and oxadiazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and oxadiazole rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of a suitable hydrazide with carbon disulfide in the presence of a base like potassium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione
  • 5-(6-Methylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione
  • 5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole

Uniqueness

5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione is unique due to the specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research.

Properties

CAS No.

90074-17-2

Molecular Formula

C18H13N3OS

Molecular Weight

319.4 g/mol

IUPAC Name

5-(6-methyl-2-phenylquinolin-4-yl)-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C18H13N3OS/c1-11-7-8-15-13(9-11)14(17-20-21-18(23)22-17)10-16(19-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,21,23)

InChI Key

WZUHWLKTGCXSKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C3=NNC(=S)O3)C4=CC=CC=C4

Origin of Product

United States

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